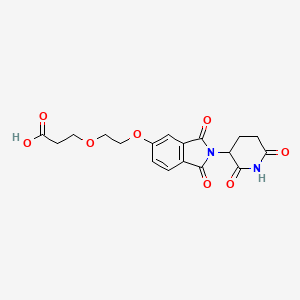
Thalidomide-5'-O-PEG1-C2-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5’-O-PEG1-C2-acid is a derivative of thalidomide, a compound known for its immunomodulatory, anti-inflammatory, and anti-angiogenic properties. Thalidomide itself has a notorious history due to its teratogenic effects, but its derivatives have found significant applications in modern medicine, particularly in cancer therapy and immune modulation .
Preparation Methods
The synthesis of Thalidomide-5’-O-PEG1-C2-acid involves the conjugation of thalidomide with a polyethylene glycol (PEG) linker and a carboxylic acid group. The synthetic route typically starts with the preparation of thalidomide, followed by the attachment of the PEG linker and the carboxylic acid group under specific reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Thalidomide-5’-O-PEG1-C2-acid undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
Thalidomide-5’-O-PEG1-C2-acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to protein degradation and cellular signaling pathways.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
The mechanism of action of Thalidomide-5’-O-PEG1-C2-acid involves its interaction with molecular targets such as cereblon, a protein involved in the ubiquitin-proteasome pathway. By binding to cereblon, the compound modulates the degradation of specific proteins, leading to various biological effects. This interaction affects cellular processes such as cell cycle regulation, apoptosis, and immune response .
Comparison with Similar Compounds
Thalidomide-5’-O-PEG1-C2-acid can be compared with other similar compounds such as:
Lenalidomide: Another thalidomide derivative with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: A derivative with potent anti-inflammatory and anti-angiogenic effects.
Thalidomide-5’-Linker-Acid: A similar compound with a different linker structure. The uniqueness of Thalidomide-5’-O-PEG1-C2-acid lies in its specific PEG linker and carboxylic acid group, which confer distinct pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C18H18N2O8 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
3-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethoxy]propanoic acid |
InChI |
InChI=1S/C18H18N2O8/c21-14-4-3-13(16(24)19-14)20-17(25)11-2-1-10(9-12(11)18(20)26)28-8-7-27-6-5-15(22)23/h1-2,9,13H,3-8H2,(H,22,23)(H,19,21,24) |
InChI Key |
YYXIQQBDSTVJEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



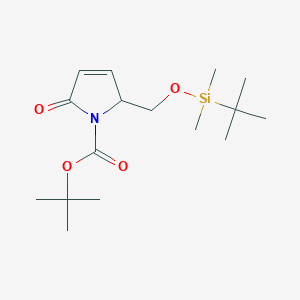
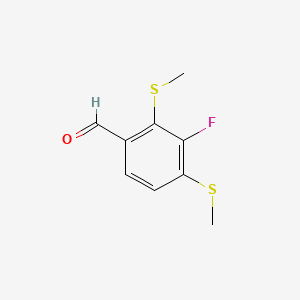

![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)-2-naphthamide](/img/structure/B14770219.png)
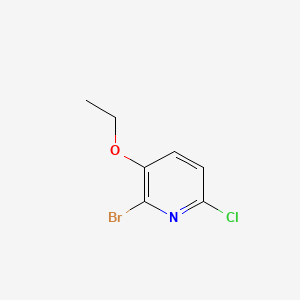
![1-[4-(4-Piperidyloxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14770238.png)
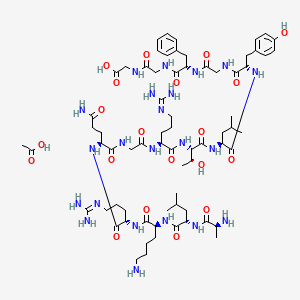
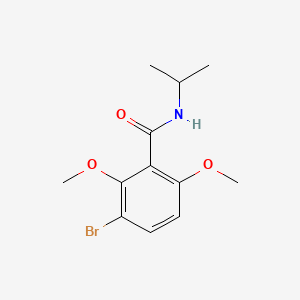
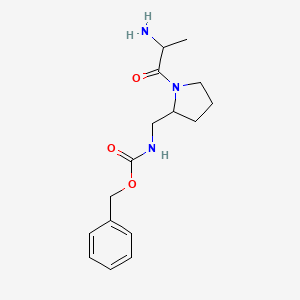
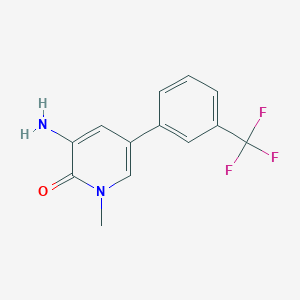
![N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-{[(2S,3S,4R](/img/structure/B14770269.png)
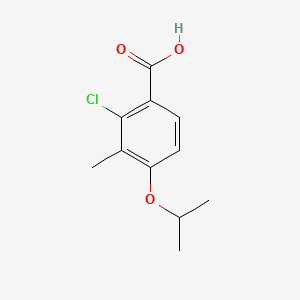
![2-[1-[3-Fluoro-4-(2-fluorophenoxy)phenyl]pyrrolidin-2-yl]acetic acid](/img/structure/B14770281.png)
